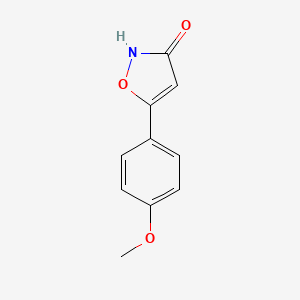

3-Hydroxy-5-(4-methoxyphenyl)isoxazole

Description

Structure

3D Structure

Properties

CAS No. |

14678-10-5 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12) |

InChI Key |

KLPXQLKDOGQNAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NO2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 5 4 Methoxyphenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, NMR studies are crucial for confirming the connectivity of the atoms and for investigating its tautomeric equilibrium. 3-Hydroxyisoxazoles can exist in equilibrium with their tautomeric forms, the 3-isoxazolin-5-one and the less common 3-hydroxy-isoxazolium zwitterion. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.

Proton NMR (¹H NMR) Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the 4-methoxyphenyl (B3050149) group and the isoxazole (B147169) ring.

The protons of the 1,4-disubstituted benzene (B151609) ring will typically appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the isoxazole ring are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the methoxy (B1213986) group due to the electron-withdrawing nature of the isoxazole ring. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The proton on the C4 of the isoxazole ring is expected to appear as a singlet. Its chemical shift will be highly dependent on the solvent and the predominant tautomeric form. In the 3-hydroxy tautomer, this proton is on an sp²-hybridized carbon and would likely appear in the region of 6.0-6.5 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift will be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to isoxazole) | 7.6 - 7.8 | Doublet |

| Aromatic H (ortho to -OCH₃) | 6.9 - 7.1 | Doublet |

| Isoxazole H (C4-H) | 6.2 - 6.5 | Singlet |

| Methoxy H (-OCH₃) | 3.8 - 3.9 | Singlet |

| Hydroxyl H (-OH) | Variable | Broad Singlet |

This is an interactive data table. You can sort and filter the data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for the isoxazole ring carbons, the aromatic carbons of the methoxyphenyl group, and the methoxy carbon.

The carbonyl-like carbon (C3) of the isoxazole ring in its hydroxy form is expected to be significantly deshielded, appearing at a low field. The C5 carbon, attached to the aromatic ring, will also be at a relatively low field. The C4 carbon will appear at a higher field compared to C3 and C5. The aromatic carbons will show four distinct signals, with the carbon attached to the isoxazole ring (ipso-carbon) and the carbon attached to the methoxy group being the most deshielded among the aromatic signals. The methoxy carbon will appear as a sharp signal at a higher field.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (isoxazole) | 160 - 165 |

| C5 (isoxazole) | 165 - 170 |

| C4 (isoxazole) | 95 - 105 |

| C-ipso (aromatic, to isoxazole) | 125 - 130 |

| C-ortho (aromatic) | 128 - 132 |

| C-meta (aromatic) | 114 - 118 |

| C-para (aromatic, to -OCH₃) | 160 - 163 |

| Methoxy C (-OCH₃) | 55 - 56 |

This is an interactive data table. You can sort and filter the data.

Advanced NMR Techniques for Conformational Studies (e.g., Variable Temperature NMR)

The potential for tautomerism in 3-hydroxyisoxazoles makes Variable Temperature (VT) NMR an essential technique for studying the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the thermodynamics and kinetics of the tautomeric equilibrium.

At low temperatures, the exchange between tautomers may be slow on the NMR timescale, allowing for the observation of separate signals for each tautomer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a single, averaged signal. Analysis of the coalescence temperature and the line shapes at different temperatures can be used to determine the activation energy for the tautomeric interconversion. This information is critical for understanding the reactivity and potential biological activity of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

One expected fragmentation is the cleavage of the isoxazole ring. This could lead to the formation of a 4-methoxyphenyl-containing fragment and a fragment corresponding to the rest of the isoxazole ring. Another likely fragmentation pathway would involve the loss of small, stable molecules such as CO or HCN from the isoxazole ring. The 4-methoxyphenyl group itself can undergo fragmentation, for example, by loss of a methyl radical from the methoxy group, followed by the loss of CO to form a phenoxy cation.

Predicted Key Mass Spectral Fragments:

| m/z Value (Predicted) | Corresponding Fragment Ion |

| [M]⁺ | Molecular ion of this compound |

| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M - CO]⁺ | Loss of carbon monoxide from the isoxazole ring |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the isoxazole ring |

| [C₇H₇O]⁺ | 4-methoxybenzyl cation |

| [C₆H₅O]⁺ | Phenoxy cation (from further fragmentation) |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and dihedral angles. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state architecture based on the structures of closely related compounds.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The isoxazole ring is expected to be largely planar. The bond lengths within the isoxazole ring will reflect the contributions of different resonance structures. The C-O and N-O bonds will have lengths intermediate between single and double bonds. The C=N bond will exhibit characteristic double bond character.

Predicted Bond Parameters (based on related structures):

| Bond/Angle/Dihedral | Predicted Value |

| Bond Lengths (Å) | |

| C3-O (isoxazole) | 1.35 - 1.38 |

| N-O (isoxazole) | 1.40 - 1.43 |

| C=N (isoxazole) | 1.30 - 1.33 |

| C5-C(aromatic) | 1.45 - 1.48 |

| Bond Angles (°) | |

| O-N-C (isoxazole) | 105 - 110 |

| N-C=C (isoxazole) | 110 - 115 |

| Dihedral Angle (°) | |

| Isoxazole ring - Phenyl ring | 10 - 40 |

This is an interactive data table. You can sort and filter the data.

Intermolecular Interactions and Crystal Packing Motifs

Based on crystallographic studies of analogous compounds, such as 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole and 5-amino-3-(4-methoxyphenyl)isoxazole, several key interaction motifs can be anticipated. researchgate.netirphouse.com The primary interaction is expected to be O-H···N or O-H···O hydrogen bonding, where the hydroxyl group on the isoxazole ring acts as a donor to the nitrogen atom or the oxygen atom of the isoxazole ring of an adjacent molecule. This type of interaction is a dominant force in determining the primary structural motifs in crystals of hydroxylated N-heterocycles. ijrar.org

C-H···O Interactions: The aromatic protons of the methoxyphenyl ring and the isoxazole ring proton can act as weak hydrogen bond donors to the oxygen atoms of the methoxy and hydroxyl groups, as well as the isoxazole ring oxygen. mdpi.comresearchgate.net

π-π Stacking: The aromatic phenyl and isoxazole rings are likely to engage in π-π stacking interactions, contributing to the stabilization of the crystal lattice. The relative orientation of these rings (parallel-displaced or T-shaped) would influence the packing efficiency. asianpubs.org

C-H···π Interactions: The protons of the methoxy group or aromatic rings can interact with the π-electron clouds of the aromatic systems of neighboring molecules. researchgate.net

Hirshfeld surface analysis performed on similar isoxazole derivatives reveals that H···H contacts typically account for the largest percentage of intermolecular interactions, reflecting the efficient packing of molecules in the crystal. researchgate.netmdpi.comresearchgate.net This is followed by O···H/H···O and C···H/H···C contacts, underscoring the importance of hydrogen bonding and van der Waals forces. researchgate.netmdpi.comresearchgate.net The interplay of these diverse interactions likely leads to the formation of complex three-dimensional supramolecular networks.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and their local chemical environment. The vibrational spectrum of this compound is predicted to exhibit characteristic bands corresponding to its constituent parts. Drawing from spectroscopic data of closely related compounds like [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol and computational studies on similar heterocycles, a detailed assignment of its vibrational modes can be proposed. asianpubs.orgijpcbs.com

The most prominent vibrational modes anticipated for this molecule are detailed below:

O-H Vibrations: A strong, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group is expected in the FTIR spectrum, typically in the region of 3200-3500 cm⁻¹. The broadness of this peak is indicative of its involvement in hydrogen bonding in the solid state.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the methoxyphenyl ring are expected to appear as a series of weaker bands in the 3010-3120 cm⁻¹ region. ijpcbs.com

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group in the methoxy substituent are predicted to be observed in the 2830-2980 cm⁻¹ range. ijrar.orgijpcbs.com

Ring Vibrations (C=N, C=C): The stretching vibrations of the isoxazole and phenyl rings are characteristic and appear in the fingerprint region. The C=N stretching of the isoxazole ring is expected around 1610-1620 cm⁻¹. ijpcbs.com Aromatic C=C stretching vibrations from both rings typically result in multiple bands in the 1430-1600 cm⁻¹ range. ijpcbs.com

C-O Stretching: The spectrum will feature prominent C-O stretching bands. The aryl-ether C-O-C asymmetric and symmetric stretching from the methoxy group are anticipated around 1250 cm⁻¹ and 1025 cm⁻¹, respectively. The C-O stretching of the hydroxyl group is also expected in this region.

N-O Stretching: The stretching vibration of the N-O bond within the isoxazole ring is typically observed in the 840-1000 cm⁻¹ region. ijpcbs.com

A summary of the predicted key vibrational frequencies and their assignments is presented in the following table.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Hydroxyl |

| Aromatic C-H Stretch | 3010 - 3120 | Phenyl Ring |

| Aliphatic C-H Stretch | 2830 - 2980 | Methoxy (CH₃) |

| C=N Stretch | 1610 - 1620 | Isoxazole Ring |

| Aromatic C=C Stretch | 1430 - 1600 | Phenyl & Isoxazole Rings |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether (Methoxy) |

| Symmetric C-O-C Stretch | ~1025 | Aryl Ether (Methoxy) |

| N-O Stretch | 840 - 1000 | Isoxazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions within its aromatic and heterocyclic systems.

The chromophoric system comprises the phenyl ring, the isoxazole ring, and the methoxy and hydroxyl auxochromes. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on analogous structures, such as chalcones containing hydroxyphenyl and methoxyphenyl moieties, are informative for predicting the electronic behavior. niscpr.res.inirjet.net

The primary electronic transitions anticipated are:

π→π Transitions:* These high-intensity absorptions are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the methoxyphenyl and isoxazole rings. These are expected to result in strong absorption bands in the UV region, likely between 250-350 nm.

n→π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to antibonding π* orbitals. These transitions are typically observed as weaker shoulders or bands at longer wavelengths compared to the π→π* transitions.

The solvent environment can influence the position of these absorption maxima (λmax). Polar solvents may cause a shift in the absorption bands due to differential stabilization of the ground and excited states. The calculated HOMO-LUMO energy gap for related molecules provides an estimate of the electronic transition energy. For an N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin derivative, the calculated HOMO-LUMO gap was found to be 4.9266 eV, corresponding to a transition in the deep UV region. mdpi.comresearchgate.net

A summary of the probable electronic transitions for this compound is provided in the table below.

| Transition Type | Predicted λmax Range (nm) | Associated Orbitals | Expected Intensity |

|---|---|---|---|

| π → π | 250 - 350 | π (aromatic/heterocycle) → π (aromatic/heterocycle) | High (ε > 10,000) |

| n → π | > 300 | n (O, N heteroatoms) → π (aromatic/heterocycle) | Low (ε < 1,000) |

Theoretical and Computational Investigations of 3 Hydroxy 5 4 Methoxyphenyl Isoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole. DFT calculations allow for the prediction of various molecular characteristics with a high degree of accuracy.

Geometric Optimization and Conformational Analysis

Geometric optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. mdpi.com

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The dihedral angle between the isoxazole (B147169) ring and the 4-methoxyphenyl (B3050149) group is a key parameter. In a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole and phenyl rings is reported to be 7.30 (13)°. nih.gov This suggests that the this compound molecule is likely to be nearly planar.

Table 1: Predicted Geometric Parameters for Isoxazole Derivatives from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O (isoxazole) | 1.36 |

| C-N (isoxazole) | 1.31 | |

| C=N (isoxazole) | 1.39 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| Bond Angle (°) | O-N-C | 109 |

| N-C-C | 111 |

Note: The data in this table is representative of isoxazole derivatives and is based on findings from computational studies of analogous compounds. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is pivotal to its reactivity and spectroscopic properties. DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap is 4.9266 eV. mdpi.com The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The distribution of these orbitals across the molecular structure provides insight into potential sites of electrophilic and nucleophilic attack. In many isoxazole derivatives, the HOMO and LUMO are distributed over the entire molecule, indicating a delocalized electron system. asianpubs.org

Table 2: Predicted Electronic Properties of Methoxyphenyl Isoxazole Derivatives

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -0.8 to -1.5 |

Note: These values are based on DFT calculations for structurally similar compounds and provide an estimate for this compound. mdpi.com

Spectroscopic Property Prediction and Validation

DFT calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of C=N, C-O, and N-O bonds in the isoxazole ring can be predicted. ijpcbs.comijpcbs.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data. bohrium.com

Table 3: Representative Predicted Vibrational Frequencies for Isoxazole Derivatives

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=N stretching (isoxazole) | 1614 - 1625 |

| C=C stretching (aromatic) | 1590 - 1597 |

| C-N stretching (isoxazole) | 1210 - 1219 |

Note: This data is based on computational studies of various isoxazole derivatives. ijpcbs.comijpcbs.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. The simulation software, such as AutoDock, explores various possible conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding affinity. nih.gov The binding affinity is often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction.

Table 4: Typical Binding Energies for Isoxazole Derivatives with Protein Targets

| Protein Target | Range of Binding Energies (kcal/mol) |

|---|---|

| Cyclooxygenase-2 (COX-2) | -7.0 to -9.5 |

| Hsp90 | -6.5 to -8.0 |

Note: These values are derived from molecular docking studies of various isoxazole derivatives and are illustrative of the potential binding affinities. nih.govorientjchem.orgresearchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of key amino acid residues in the protein's binding site that interact with the ligand. These interactions are fundamental to the ligand's biological activity. Common interactions include hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-pi stacking.

For example, in docking studies of isoxazole derivatives with the Hsp90 protein, key interacting residues have been identified as Thr184, Asn51, Asp93, and Met98. nih.gov Understanding these interactions can guide the design of new derivatives with improved binding affinity and selectivity. The analysis of the binding site also provides information about its characteristics, such as its size, shape, and polarity, which can be leveraged in structure-based drug design.

Table 5: Common Interacting Residues for Isoxazole Derivatives in Protein Binding Sites

| Protein Target | Key Interacting Amino Acid Residues |

|---|---|

| Hsp90 | Asn51, Asp93, Met98, Thr184 |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 |

Note: The listed residues are based on molecular docking studies of various isoxazole derivatives with their respective targets. nih.govorientjchem.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, conformational stability, and interactions with biological macromolecules, such as proteins or nucleic acids.

Researchers utilize MD simulations to understand how isoxazole derivatives bind to target proteins and to assess the stability of the resulting ligand-protein complexes. nih.govbohrium.com These simulations can confirm the stability of these complexes, with metrics like the root-mean-square deviation (RMSD) often stabilizing below 2.0 Å, indicating a stable interaction. bohrium.com The simulations reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.govbohrium.com For instance, studies on isoxazole derivatives targeting specific receptors have used MD simulations to analyze hydrogen bonding patterns, which are crucial for the stability of the complex. nih.gov

Binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can also be derived from MD simulation trajectories. These calculations provide a quantitative estimate of the binding affinity between a ligand and its target. Studies on isoxazole derivatives have used this method to compare the binding affinities of different compounds, helping to identify more potent molecules. nih.govbohrium.com

The dynamic behavior of this compound when interacting with a biological target, such as an enzyme active site, can be meticulously mapped. This includes observing conformational changes in both the ligand and the protein upon binding. A 200 ns molecular dynamics study was conducted on an isoxazolidine (B1194047) derivative bound to the EGFR receptor to investigate complex conformational changes. researchgate.net

Table 1: Representative Data from Molecular Dynamics Simulations of Isoxazole Derivative-Protein Complexes

| Parameter | Typical Finding for Isoxazole Derivatives | Significance |

|---|---|---|

| RMSD of Complex | Stabilizes < 2.0 Å | Indicates the stability of the ligand-protein complex over the simulation time. bohrium.com |

| Hydrogen Bonds | Formation of 2 or more stable H-bonds | Highlights key interactions that anchor the ligand in the binding site and contribute to stability. nih.gov |

| Binding Free Energy (ΔG_bind) | -35 to -50 kcal/mol | Quantifies the binding affinity; more negative values suggest stronger binding. nih.gov |

| RMSF per Residue | Low fluctuation in binding site residues | Shows that the binding of the ligand stabilizes the protein's active site. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, QSAR is a valuable tool for predicting the activity of new compounds and for guiding the design of molecules with enhanced therapeutic properties. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov Various molecular descriptors are calculated for a set of isoxazole derivatives with known activities. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., LogP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

Studies on isoxazole derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These approaches generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a QSAR study on isoxazole-type FXR agonists revealed that the hydrogen bond donor field contributed significantly to the molecular activity. nih.gov Such models have shown a high correlation between the predicted and experimentally observed activities for both training and test sets of compounds. researchgate.net

The insights gained from QSAR models can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov For a compound like this compound, a QSAR model developed for a series of related anti-inflammatory or anticancer isoxazoles could predict its potential efficacy and guide further structural modifications. mdpi.com

Table 2: Example of a QSAR Model for Anti-Inflammatory Activity of Isoxazole Derivatives

| Molecular Descriptor | Contribution to Model | Interpretation for Activity |

|---|---|---|

| Hydrogen Bond Donor Field | 30.3% | Indicates that the presence of hydrogen bond donors in specific regions is crucial for activity. nih.gov |

| Steric Field | 25.5% | Suggests that bulky substituents are favored in some areas and disfavored in others. |

| Electrostatic Field | 22.1% | Highlights the importance of the charge distribution across the molecule for receptor interaction. |

| Hydrophobic Field | 15.8% | Shows that lipophilicity in certain molecular regions can enhance biological activity. |

In Silico ADME Prediction and Molecular Descriptors Relevant to Biological Interactions

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to estimate these pharmacokinetic properties early in the drug discovery process, helping to identify candidates with a higher probability of success. For this compound, these predictions are based on its chemical structure and a range of calculated molecular descriptors.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. Key descriptors relevant to ADME and biological interactions include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity, which influences its absorption and distribution. For orally active drugs, a LogP value of not more than 5 is generally preferred. japtronline.com

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and binding to biological targets.

Computational tools can predict whether a compound like this compound adheres to established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's rules. nih.gov Lipinski's rule suggests that orally bioavailable drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. In silico studies on isoxazole derivatives often show compliance with these rules, indicating good drug-likeness properties. nih.govresearchgate.net

ADME prediction models can also estimate properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. niscpr.res.in For instance, studies on isoxazole-silatrane hybrids used in silico ADME assessment to show that the compounds had drug-like properties according to Lipinski's rule. researchgate.net

Table 3: Predicted ADME Properties and Molecular Descriptors for a Representative Isoxazole Derivative

| Property/Descriptor | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Compliance with Lipinski's rule, affects diffusion. nih.gov |

| LogP | < 5 | Optimal lipophilicity for oral bioavailability. japtronline.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's rule, influences solubility and binding. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's rule, influences solubility and binding. nih.gov |

| Human Intestinal Absorption (%) | > 70% | Indicates good absorption from the gastrointestinal tract. nih.gov |

Structure Activity Relationship Sar Studies of 3 Hydroxy 5 4 Methoxyphenyl Isoxazole and Its Analogues

Impact of the 3-Hydroxy Group on Biological Interactions and Reactivity

The 3-hydroxy group on the isoxazole (B147169) ring is a critical determinant of its biological activity and chemical reactivity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net The acidity of the 3-hydroxyisoxazole core allows it to participate in vital binding interactions, which can be crucial for its mechanism of action.

Furthermore, the reactivity of the 3-hydroxy group allows for its derivatization, providing a handle for the synthesis of analogues with modified pharmacokinetic and pharmacodynamic properties. Esterification or etherification of this group can lead to prodrugs or compounds with altered solubility and metabolic stability.

Role of the 5-(4-Methoxyphenyl) Substituent in Modulating Activity

The substituent at the C-5 position of the isoxazole ring plays a significant role in defining the compound's biological specificity and potency. In the case of 3-hydroxy-5-(4-methoxyphenyl)isoxazole, the 4-methoxyphenyl (B3050149) group is a key pharmacophoric feature. This lipophilic group can engage in hydrophobic and van der Waals interactions within the binding pockets of target proteins.

The methoxy (B1213986) group at the para position of the phenyl ring is of particular importance. It is an electron-donating group that can influence the electronic distribution of the entire molecule. This, in turn, can affect the binding affinity and intrinsic activity of the compound. The presence of methoxy groups on phenyl rings has been associated with enhanced biological activity in various isoxazole derivatives. ijpca.org Studies on other heterocyclic compounds have also shown that methoxy and hydroxy substitutions on aromatic rings can significantly impact their biological profiles.

Influence of Substituents at the Isoxazole C-4 Position

The C-4 position of the isoxazole ring is a strategic point for modification to fine-tune the biological activity of this compound analogues. Introduction of various substituents at this position can modulate the compound's steric, electronic, and lipophilic properties.

Even small alkyl or halo substituents at the C-4 position can significantly impact potency and selectivity. For example, the introduction of a methyl group could provide beneficial steric interactions with a hydrophobic pocket in a target protein. Conversely, a bulky substituent might lead to a loss of activity due to steric hindrance.

The electronic nature of the substituent at C-4 is also crucial. Electron-withdrawing groups, such as nitro or cyano, can alter the electron density of the isoxazole ring and influence its reactivity and binding characteristics. Conversely, electron-donating groups can have the opposite effect. SAR studies on various isoxazole-containing compounds have demonstrated that the C-4 position is amenable to a wide range of substitutions to optimize biological activity. acs.org

| Substituent at C-4 | General Impact on Activity |

| Hydrogen | Baseline activity |

| Small Alkyl (e.g., Methyl) | Can increase potency through hydrophobic interactions |

| Halogen (e.g., Chloro, Fluoro) | May enhance binding affinity and metabolic stability |

| Electron-Withdrawing Group (e.g., NO2, CN) | Can modulate electronic properties and binding |

| Electron-Donating Group (e.g., NH2, OCH3) | Can alter electronic properties and binding |

Comparison of Methoxy vs. Other Aromatic/Heteroaromatic Substituents

For instance, replacing the phenyl ring with a different aromatic system, such as naphthyl, could enhance hydrophobic interactions. The introduction of heteroaromatic rings like pyridine, thiophene, or furan (B31954) can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to new, favorable interactions with the biological target.

Studies on various isoxazole derivatives have shown that the choice of the C-5 substituent is critical for activity. For example, in some series of anticancer isoxazoles, the presence of a furan or indole (B1671886) ring at this position was found to be beneficial. nih.gov The electronic properties of the substituent are also important; electron-rich heterocycles may have different effects compared to electron-deficient ones.

| C-5 Substituent | Potential Impact on Activity |

| 4-Methoxyphenyl | Favorable hydrophobic and electronic properties |

| Phenyl (unsubstituted) | Baseline aromatic interaction |

| 4-Chlorophenyl | Can enhance binding and metabolic stability |

| Thiophenyl | Introduces a heteroatom for potential new interactions |

| Pyridyl | Introduces a nitrogen for potential hydrogen bonding |

Effects of Fused Rings on the Isoxazole Core Activity Profile

Fusing a carbocyclic or heterocyclic ring to the isoxazole core of this compound would create a more rigid and conformationally constrained molecular framework. Such modifications can have a profound impact on the compound's biological activity by locking it into a specific conformation that may be more or less favorable for binding to a target.

The fusion of a benzene (B151609) ring, for example, would result in a benzisoxazole derivative. These fused systems have a larger surface area, which can lead to enhanced van der Waals and pi-stacking interactions. The position of the fusion (e.g., to the [4,5-b] or [3,4-d] face of the isoxazole) would result in different isomers with distinct shapes and biological activities.

Fused isoxazoles have been explored for various therapeutic applications and have shown a diverse range of biological activities. igi-global.com The increased rigidity of these systems can also lead to improved selectivity for a particular biological target.

Positional Isomerism and Stereochemical Considerations in SAR

If a chiral center is introduced into the molecule, for example, by substitution at the C-4 position or on a side chain, then stereochemistry becomes a crucial consideration. Enantiomers can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other (the eutomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a series of nature-inspired 3-bromo-acivicin isomers, the stereochemistry had a significant impact on their antimalarial activity, with the natural isomers being the most potent. nih.gov This highlights the importance of controlling stereochemistry in the design of bioactive isoxazole derivatives.

Mechanistic Insights into Biological Interactions of 3 Hydroxy 5 4 Methoxyphenyl Isoxazole

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX-1/2) Inhibition

The diarylisoxazole molecular structure is a known pharmacophore found in several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. The inhibitory mechanism of diarylisoxazoles typically involves their entry into the hydrophobic channel of the COX active site, thereby preventing the binding of the natural substrate, arachidonic acid.

While direct studies on the COX inhibitory mechanism of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole are not extensively detailed in the available literature, the structure-activity relationships of similar diarylisoxazole compounds provide valuable insights. For instance, the nature and position of substituents on the phenyl rings play a crucial role in determining the potency and selectivity of COX inhibition. The presence of a 4-methoxyphenyl (B3050149) group, as seen in the selective COX-1 inhibitor mofezolac, can contribute to favorable interactions within the active site. The hydroxyl group at the 3-position of the isoxazole (B147169) ring in the target compound could potentially form hydrogen bonds with key amino acid residues, such as Ser530 or Tyr385, which are critical for the binding of many NSAIDs.

Table 1: Key Residues in COX Active Site and Potential Interactions with Diarylisoxazoles

| Residue | Location | Potential Interaction |

| Arg120 | Side pocket of COX-1 | Ionic interactions with acidic NSAIDs |

| Tyr355 | Constriction site | Hydrogen bonding |

| Tyr385 | Catalytic site | Hydrogen bonding, radical transfer |

| Ser530 | Upper part of active site | Hydrogen bonding, acetylation by aspirin |

| Val523 | Side pocket of COX-2 | Hydrophobic interactions, contributes to selectivity |

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy and can be broadly classified into two categories: topoisomerase poisons and catalytic inhibitors.

Isoxazole derivatives have been investigated as potential topoisomerase II inhibitors. nih.gov The proposed mechanism for many of these compounds involves their interaction with the enzyme-DNA complex. Topoisomerase poisons, such as etoposide (B1684455) and doxorubicin, stabilize the "cleavage complex," where the DNA is broken and covalently attached to the enzyme. This leads to the accumulation of DNA double-strand breaks, which are toxic to the cell and trigger apoptosis.

While the specific mechanism of this compound has not been elucidated, it is plausible that it could act as a topoisomerase II poison. The planar diarylisoxazole structure might intercalate into the DNA at the site of enzyme binding, and the hydroxyl and methoxy (B1213986) functional groups could form hydrogen bonds or other interactions with amino acid residues in the topoisomerase II active site or with the DNA itself, thereby stabilizing the cleavage complex. Alternatively, it could act as a catalytic inhibitor by preventing the binding of ATP, which is necessary for the enzyme's conformational changes and catalytic cycle.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thus terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

Several studies have explored isoxazole derivatives as acetylcholinesterase inhibitors. scilit.comnih.govresearchgate.net The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (Ser203, His447, and Glu334) and a peripheral anionic site (PAS) at the gorge entrance. The mechanism of inhibition by isoxazole-based compounds can involve interactions with either or both of these sites.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses the ATPase activity that powers the supercoiling reaction.

The isoxazole scaffold has been incorporated into novel antibacterial agents that target DNA gyrase. nih.gov The mechanism of inhibition can occur through interference with either the GyrA or GyrB subunit. For instance, some inhibitors compete with ATP for binding to the GyrB subunit, thereby preventing the conformational changes necessary for enzyme activity. Others can interfere with the DNA binding and cleavage function of the GyrA subunit.

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars. Inhibition of α-amylase can slow down carbohydrate digestion and absorption, leading to a reduction in post-prandial blood glucose levels. This makes α-amylase inhibitors a potential therapeutic approach for managing type 2 diabetes.

Research has shown that flavonoid-based isoxazoles can be effective inhibitors of α-amylase. mdpi.com These compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the access of the starch substrate. The inhibitory mechanism typically involves interactions with key catalytic residues, such as Asp197, Glu233, and Asp300, as well as other residues within the active site.

For this compound, the aromatic rings could establish hydrophobic interactions within the active site of α-amylase. The hydroxyl and methoxy groups are capable of forming hydrogen bonds with the amino acid residues lining the active site. Molecular docking studies of similar compounds have indicated that the isoxazole ring and its substituents can fit into the binding pocket and interact with crucial residues involved in glycosidic bond cleavage. mdpi.com

Table 2: IC50 Values of Selected Isoxazole Derivatives against Alpha-Amylase

| Compound | Structure | IC50 (µM) | Reference |

| Trifluoromethylated flavonoid-based isoxazole 3b | Flavonoid core with a 4-fluorophenyl isoxazole moiety | 12.6 ± 0.2 | mdpi.com |

| Acarbose | Standard inhibitor | 12.4 ± 0.1 | mdpi.com |

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition

The mitochondrial permeability transition pore (mtPTP) is a high-conductance channel in the inner mitochondrial membrane. Under pathological conditions, such as high levels of intracellular calcium and oxidative stress, the sustained opening of the mtPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. Inhibition of the mtPTP is therefore a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

Diarylisoxazole-3-carboxamides have emerged as a novel class of potent mtPTP inhibitors. nih.govku.edunih.gov An optimization effort was initiated around a hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, which is structurally similar to this compound. This initial hit showed promising inhibitory activity against mitochondrial swelling with an EC50 of less than 0.39 µM and did not interfere with the inner mitochondrial membrane potential. nih.govku.edu

The mechanism of mtPTP inhibition by these isoxazole derivatives is believed to be independent of cyclophilin D, which is the target of the classical mtPTP inhibitor, cyclosporin (B1163) A. nih.govmdpi.com This suggests a direct interaction with the pore components. The diarylisoxazole core likely provides the necessary scaffold to position the functional groups for optimal interaction with the pore complex. The hydroxyl and methoxy groups on the phenyl rings are thought to be important for binding and activity. These compounds have been shown to increase the calcium retention capacity of mitochondria, a hallmark of mtPTP inhibition.

Table 3: Activity of a Lead Diarylisoxazole-3-carboxamide against mtPTP

| Compound | Activity | EC50 | Reference |

| 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide | Inhibition of mitochondrial swelling | <0.39 µM | nih.govku.edu |

| Rhodamine 123 uptake (membrane potential) | >100 µM | nih.govku.edu |

Receptor Modulation Mechanisms

The ability of a compound to modulate specific protein receptors is often the foundation of its pharmacological effect. Research into this compound and its analogs has explored interactions with key receptors involved in cell signaling and neurotransmission.

Epidermal Growth Factor Receptor (EGFR) Inhibition Pathways

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers, making it a prime target for anticancer drug development.

Currently, there is a lack of specific research in the available scientific literature detailing the direct inhibitory effects of this compound on EGFR pathways. While various heterocyclic compounds, including some pyrazole (B372694) and quinazoline (B50416) derivatives, have been identified as potent EGFR inhibitors, dedicated studies on this particular isoxazole derivative are not presently available. Therefore, its role as a direct modulator of EGFR remains to be elucidated.

AMPA Receptor Agonism/Antagonism

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.gov Their modulation is a key strategy for treating a range of neurological and psychiatric disorders.

Direct studies on the interaction between this compound and AMPA receptors are limited. However, research on related isoxazole derivatives provides insight into the potential of this chemical class. For instance, a series of isoxazole-4-carboxamide derivatives have been identified as potent modulators of AMPA receptor activity. nih.gov These compounds were found to significantly inhibit AMPA receptor currents and alter the biophysical gating properties of the receptor subunits. nih.gov The modulatory activity is influenced by the nature and position of substituents on the phenyl and isoxazole rings, suggesting that the specific structure of this compound could confer some level of AMPA receptor interaction, though its precise agonist or antagonist profile is currently unknown.

Cellular Pathway Modulation

Beyond direct receptor binding, the biological activity of a compound is defined by its ability to influence intracellular signaling cascades. Investigations into isoxazole derivatives have revealed significant modulation of pathways controlling cell fate, stress responses, and migration.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A critical mechanism for many anticancer agents is the ability to halt the proliferation of cancer cells by inducing cell cycle arrest and programmed cell death (apoptosis). Extensive research on KRIBB3, an isoxazole derivative with a structure closely related to this compound, has provided significant mechanistic insights.

KRIBB3 has been shown to inhibit cancer cell growth by causing a robust arrest at the G2/M phase of the cell cycle. This is followed by the induction of apoptosis. The key molecular events associated with this process include the accumulation of Cyclin B1, a critical regulator of the G2/M transition, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, KRIBB3-induced apoptosis is mediated by the activation of the pro-apoptotic protein Bax. These findings suggest that isoxazole compounds sharing this core structure can disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Table 1: Effect of KRIBB3 on Cell Cycle and Apoptosis Markers

| Marker | Observed Effect | Implied Mechanism |

| Cell Cycle Phase | Arrest at G2/M | Disruption of mitotic progression |

| Cyclin B1 | Accumulation | Blockade before mitotic exit |

| PARP | Cleavage | Activation of apoptotic caspases |

| Bax | Activation | Involvement of mitochondrial apoptotic pathway |

Inhibition of HSP27 Phosphorylation and Tumor Cell Migration

Heat Shock Protein 27 (HSP27) is a molecular chaperone that plays a critical role in cell survival, protein folding, and cytoskeletal dynamics. In cancer, elevated levels and phosphorylation of HSP27 are associated with increased resistance to therapy, metastasis, and poor prognosis.

The isoxazole derivative KRIBB3 has been identified as a direct inhibitor of HSP27 phosphorylation. biomolther.org Affinity chromatography identified HSP27 as a primary binding target of KRIBB3. By binding to HSP27, KRIBB3 blocks its phosphorylation, which is a necessary step for its function in promoting cell migration. This inhibition of HSP27 phosphorylation disrupts the organization of the actin cytoskeleton, thereby impeding the motility and invasive capacity of tumor cells. biomolther.org Studies have confirmed this mechanism, showing that overexpression of HSP27 can counteract the anti-invasive effects of KRIBB3, while knockdown of HSP27 mimics the compound's inhibitory action on cell migration. biomolther.org

Table 2: Mechanistic Findings for KRIBB3 Inhibition of Tumor Cell Migration

| Finding | Method | Conclusion |

| HSP27 as a target | Affinity Chromatography with Biotinyl-KRIBB3 | KRIBB3 directly binds to HSP27. |

| Inhibition of Phosphorylation | Western Blot analysis of phospho-HSP27 | KRIBB3 blocks PMA-induced HSP27 phosphorylation. |

| Effect on Cell Migration | Transwell migration/invasion assays | KRIBB3 inhibits tumor cell migration and invasion. |

| HSP27 Overexpression | Transfection experiments | Overexpression of HSP27 antagonizes KRIBB3's anti-invasive effect. |

| HSP27 Knockdown | siRNA experiments | Knockdown of HSP27 inhibits tumor cell migration, mimicking KRIBB3. |

Antimicrobial Mechanisms of Action

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the antimicrobial actions of the isoxazole class of compounds have been investigated. These general mechanisms provide a foundational understanding of how this specific molecule might exert its antibacterial and antifungal effects.

The antibacterial effects of isoxazole derivatives are generally believed to stem from their ability to interfere with essential bacterial processes. ijrrjournal.com These mechanisms can be either bactericidal, leading to the death of the bacteria, or bacteriostatic, inhibiting their growth and proliferation. ijrrjournal.com Key potential mechanisms include:

Inhibition of Protein Synthesis: Some isoxazole-containing compounds may target bacterial ribosomes, thereby disrupting the translation process and halting the production of essential proteins necessary for bacterial survival.

Disruption of Metabolic Pathways: Isoxazoles can act as inhibitors of critical bacterial enzymes involved in metabolic pathways, such as those responsible for the synthesis of folic acid, which is vital for DNA synthesis and repair.

Cell Wall Synthesis Inhibition: The structural integrity of bacteria is maintained by the peptidoglycan cell wall. Some antimicrobial agents containing the isoxazole ring, like the isoxazolyl penicillins (e.g., oxacillin, cloxacillin, dicloxacillin), function by inhibiting the transpeptidase enzymes that are crucial for the cross-linking of peptidoglycan chains.

It is plausible that the antibacterial action of this compound involves one or more of these mechanisms, though further targeted research is required for confirmation. The presence of the hydroxyl and methoxyphenyl groups may influence its target specificity and efficacy.

The antifungal activity of many heterocyclic compounds, including azoles, is often attributed to the disruption of the fungal cell membrane's integrity. A primary target in this process is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. nih.gov

Ergosterol Biosynthesis Inhibition: The key enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. researchgate.net Azole antifungals, a class to which isoxazoles are related, are known to inhibit this enzyme. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the cell membrane's structure and function, ultimately leading to fungal cell death or growth inhibition. nih.gov It is hypothesized that this compound may exert its antifungal effects through a similar mechanism.

The selective activity of some isoxazole derivatives against fungal pathogens with minimal impact on beneficial microbiota suggests a targeted mechanism of action, such as the inhibition of ergosterol biosynthesis. nih.gov

Immunomodulatory Mechanisms (Immunosuppressive vs. Immunostimulatory)

Isoxazole derivatives have demonstrated a remarkable ability to modulate the immune system, exhibiting both immunosuppressive and immunostimulatory activities. mdpi.comnih.gov The specific effect often depends on the substitution pattern of the isoxazole ring. science24.com

Immunosuppressive Mechanisms:

Several isoxazole derivatives have been shown to possess anti-inflammatory and immunosuppressive properties. nih.govsemanticscholar.org The potential mechanisms for these effects include:

Inhibition of Pro-inflammatory Cytokines: Certain isoxazole compounds have been found to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from stimulated immune cells like macrophages. nih.govsemanticscholar.org

Modulation of Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating the expression of genes involved in inflammation. nih.gov Some isoxazole derivatives have demonstrated the ability to inhibit these pathways, thereby downregulating the inflammatory response. nih.gov For instance, the isoxazole derivative DIC was found to prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway in LPS-stimulated macrophages. nih.gov

Enzyme Inhibition: Inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes, is another potential mechanism. mdpi.comnih.gov

Immunostimulatory Mechanisms:

Conversely, other isoxazole derivatives have been reported to enhance immune responses. mdpi.com The potential mechanisms for these immunostimulatory effects include:

Enhanced Lymphocyte Proliferation: Some isoxazoles have been observed to stimulate the proliferation of lymphocytes, which are key players in the adaptive immune response. nih.gov

Increased Cytokine Production: An isoxazole derivative with a similar core structure to the subject compound, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline, was found to augment the proliferative response of human and mouse lymphocytes through increased secretion of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation. mdpi.com

Modulation of Immune Cell Subsets: Certain isoxazole compounds have been shown to modulate the levels of T-cell and B-cell subsets in lymphoid organs, suggesting a role in shaping the adaptive immune response. mdpi.comnih.gov

The immunomodulatory profile of this compound, whether it is predominantly immunosuppressive or immunostimulatory, is not yet definitively established and would depend on its specific interactions with various immune cells and signaling pathways. The presence of the phenolic hydroxyl group could contribute to its activity, as phenolic compounds are known to possess immunomodulatory properties. mdpi.com

Table of Research Findings on Immunomodulatory Mechanisms of Isoxazole Derivatives

| Isoxazole Derivative | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Immunosuppressive | Decreased TNF-α and IL-6 release; Inhibition of COX-2 and PGE2 production; Prevention of NF-κB nuclear translocation and inhibition of the MAPK pathway. | nih.gov |

| 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline | Immunostimulatory | Increased IL-2 secretion leading to mitogenic activity towards human and mouse lymphocytes. | mdpi.com |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Anti-inflammatory | Inhibition of lipooxygenase (LOX) and COX-2. | mdpi.comnih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Immunomodulatory | Modulatory effects on T-cell and B-cell subsets; Enhanced antibody production. | mdpi.comnih.gov |

Applications of 3 Hydroxy 5 4 Methoxyphenyl Isoxazole Beyond Medicinal Probes

Utilization as Biological Probes and Lead Compounds in Chemical Biology

The unique structural features of 3-Hydroxy-5-(4-methoxyphenyl)isoxazole make it an attractive candidate for the development of biological probes and as a lead compound in chemical biology. The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, provides a stable scaffold that can be readily functionalized. This allows for the attachment of reporter molecules, such as fluorescent tags or biotin, enabling the visualization and tracking of biological processes.

Although specific research on this compound as a biological probe is still in its early stages, the broader class of isoxazoles has been widely explored for this purpose. Their ability to interact with various biological targets, including enzymes and receptors, makes them valuable tools for elucidating complex biological pathways. The methoxyphenyl group of the target compound can also play a crucial role in directing the molecule to specific cellular compartments or protein binding sites. As a lead compound, its modifiable structure offers a foundation for the synthesis of compound libraries to screen for specific biological activities, paving the way for the discovery of new therapeutic agents and research tools.

Agrochemical Applications (e.g., Fungicides, Herbicides, Insecticides) and their Mechanisms

The isoxazole core is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as pesticides. While direct studies on the agrochemical applications of this compound are not extensively documented, the known activities of structurally similar compounds provide a strong indication of its potential in this sector.

Fungicides: Isoxazole derivatives have been shown to exhibit potent fungicidal activity by inhibiting the respiratory chain in fungi. Specifically, they can act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death. The 3-hydroxyisoxazole moiety is a key feature in several commercial fungicides.

Herbicides: Certain isoxazole-containing compounds are effective herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants, and its inhibition leads to bleaching of the foliage and eventual plant death.

Insecticides: The isoxazole scaffold is also present in some insecticides. These compounds often target the nervous system of insects, acting as antagonists of the GABA (gamma-aminobutyric acid) receptor, which leads to hyperexcitation and paralysis.

Potential in Material Science and Organic Electronics (e.g., Semiconducting Properties, Organic LEDs)

The foray of isoxazole derivatives into material science and organic electronics is a more recent but rapidly growing field of investigation. The planar structure and electron-rich nature of the isoxazole ring, combined with the electronic properties of the methoxyphenyl substituent, suggest that this compound could possess interesting photophysical and electronic properties.

Semiconducting Properties: Organic semiconductors are the cornerstone of flexible and printable electronics. The extended π-conjugation possible in derivatives of this compound could allow for efficient charge transport, a key characteristic of semiconducting materials. By modifying the substituents on the isoxazole and phenyl rings, the electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be fine-tuned to suit specific applications in transistors and sensors.

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable blue-light-emitting materials remains a significant challenge in OLED technology. The inherent photoluminescence of some isoxazole derivatives makes them potential candidates for use as emitters or host materials in OLEDs. The 3-hydroxy and 4-methoxyphenyl (B3050149) groups can influence the emission wavelength and quantum efficiency of the molecule. While specific data for this compound in OLEDs is not yet available, the broader exploration of isoxazoles in this field suggests a promising avenue for future research. A study on a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, calculated a HOMO-LUMO energy gap of 4.9266 eV, providing an insight into the potential electronic properties of such isoxazole derivatives mdpi.com.

Future Research Directions for 3 Hydroxy 5 4 Methoxyphenyl Isoxazole and Isoxazole Scaffolds

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazoles, including 3-hydroxy variants, is well-established, but future research will prioritize the development of more sustainable and efficient methodologies. Traditional methods, such as the Claisen isoxazole (B147169) synthesis involving the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), often face challenges like poor regioselectivity and harsh reaction conditions. nih.gov

Future efforts will focus on:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of environmentally benign solvents like water, energy-efficient techniques such as microwave-assisted and ultrasound-promoted synthesis, and the development of reusable catalysts. mdpi.compreprints.orgnih.gov These methods have been shown to accelerate reaction rates, improve yields, and simplify purification processes for various isoxazole derivatives. nih.govresearchgate.net

Regioselective Control: A significant challenge in the synthesis of asymmetrically substituted isoxazoles like 3-Hydroxy-5-(4-methoxyphenyl)isoxazole is controlling the regiochemistry. Synthesizing 3-hydroxyisoxazoles from β-keto esters can lead to the formation of undesired 5-isoxazolone isomers. researchgate.net Future methodologies will aim for precise regiochemical control through novel catalyst systems, substrate modifications, and controlled reaction parameters (e.g., pH, temperature) to exclusively yield the desired constitutional isomer. nih.govresearchgate.net

Atom Economy and Process Intensification: Techniques like one-pot, multi-component reactions are being explored to synthesize complex isoxazoles from simple starting materials in a single step. mdpi.compreprints.org These approaches improve atom economy by incorporating most or all atoms from the reactants into the final product and enhance efficiency by reducing the number of intermediate purification steps.

| Synthetic Approach | Key Features & Advantages | Future Research Goal |

| Ultrasonication | Energy efficiency, reduced reaction times, use of green solvents (e.g., H₂O). mdpi.com | Optimization for the synthesis of 3-hydroxyisoxazoles with high regioselectivity. |

| Microwave Irradiation | Rapid heating, increased reaction rates, improved yields, high selectivity. nih.gov | Development of solvent-free microwave protocols for functionalized isoxazoles. |

| Catalytic Systems | Use of reusable and eco-friendly catalysts (e.g., itaconic acid). mdpi.com | Discovery of novel catalysts that provide precise control over stereochemistry and regiochemistry. |

| Flow Chemistry | Improved safety, scalability, and process control. | Integration of flow reactors for the continuous and automated synthesis of isoxazole libraries. |

Advanced Mechanistic Elucidations of Biological Activity

While numerous isoxazole derivatives have been identified with a broad spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—the precise molecular mechanisms often remain poorly understood. rsc.orgnih.gov Future research must move beyond phenotypic screening to detailed mechanistic studies.

Key areas for investigation include:

Target Deconvolution: Identifying the specific protein targets and understanding the binding interactions at an atomic level is crucial. Techniques like X-ray crystallography, cryo-electron microscopy, and computational docking simulations can reveal how compounds like this compound fit into the active sites of enzymes or receptors.

Pathway Analysis: Understanding the downstream effects of target engagement is essential. Modern systems biology approaches, including transcriptomics, proteomics, and metabolomics, can map the cellular pathways modulated by an isoxazole compound, revealing its full biological impact.

Role of the N-O Bond: The inherent weakness of the nitrogen-oxygen bond in the isoxazole ring is a unique chemical feature. researchgate.net Research should investigate whether this bond's cleavage is part of the mechanism of action, potentially acting as a bio-reducible trigger or leading to the formation of a reactive intermediate that exerts the biological effect. wpmucdn.com

Rational Design of Derivatives with Tuned Selectivity and Potency

The future of isoxazole-based drug discovery lies in the rational design of new molecules with precisely tailored properties. nih.gov Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, will continue to be a cornerstone of this effort. nih.gov

Future strategies will involve:

Structure-Based Drug Design (SBDD): Using high-resolution 3D structures of target proteins, new derivatives of this compound can be designed in silico to optimize binding affinity and selectivity. nih.gov This approach minimizes off-target effects and enhances therapeutic efficacy.

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the isoxazole core can be screened for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to create highly potent and selective lead compounds.

Bioisosteric Replacement: The 3-hydroxyisoxazole moiety is often considered a bioisostere of a carboxylic acid group, offering a way to modulate physicochemical properties like acidity and cell permeability while maintaining key binding interactions. researchgate.net Future work will systematically explore bioisosteric replacements for the phenyl and hydroxyl groups to fine-tune pharmacokinetics and pharmacodynamics.

Exploration of New Biological Targets and Pathways

The versatility of the isoxazole scaffold suggests its potential to modulate a wider range of biological targets than currently known. ijpca.orgijpca.org While targets like COX-2, EGFR-TK, and various bacterial enzymes are established, the next frontier is the discovery of novel targets and therapeutic applications. drugbank.combeilstein-journals.org

Promising avenues for exploration include:

Neurodegenerative Diseases: Some isoxazole derivatives are being investigated for activity against targets relevant to Alzheimer's disease, such as cholinesterases and BACE1. nih.gov Further exploration in this area could yield new treatments for a range of neurological disorders.

Epigenetic Targets: The discovery of isoxazole derivatives that act as inhibitors of histone deacetylases (HDACs) opens up the possibility of developing new epigenetic drugs for cancer and other diseases. nih.gov

Multi-Target Therapies: Designing single isoxazole-based molecules that can modulate multiple targets simultaneously is an emerging trend, particularly in complex diseases like cancer. rsc.orgnih.gov This approach can lead to synergistic therapeutic effects and overcome drug resistance.

Infectious Diseases: With rising antimicrobial resistance, there is a constant need for new antibacterial and antifungal agents. The isoxazole scaffold remains a promising starting point for the development of novel anti-infectives. researchgate.net

| Therapeutic Area | Potential Biological Targets | Research Focus |

| Oncology | EGFR-TK, VEGFR-2, HDACs, Tubulin drugbank.comnih.govnih.gov | Development of selective kinase inhibitors and multi-target agents. |

| Neuroscience | Cholinesterases, BACE1, GABA Receptors researchgate.netnih.gov | Design of compounds for Alzheimer's, epilepsy, and other CNS disorders. |

| Inflammation | COX-2, MAP kinases beilstein-journals.orgoaji.net | Creation of next-generation anti-inflammatory drugs with improved safety profiles. |

| Infectious Disease | Bacterial DNA gyrase, Fungal enzymes researchgate.net | Discovery of novel antimicrobial agents to combat resistance. |

Integration of Artificial Intelligence and Machine Learning in Isoxazole Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize isoxazole research by accelerating the discovery and development process. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers.

Future applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of virtual libraries of isoxazole derivatives. This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new isoxazole-based molecules optimized for specific properties, such as high affinity for a target protein and good drug-like characteristics. arxiv.org

Synthesis Optimization: ML can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing a target isoxazole, improving yields and reducing waste. mdpi.com This is particularly relevant for overcoming challenges like regioselectivity in the synthesis of 3-hydroxyisoxazoles.

Expansion into Emerging Interdisciplinary Fields

The unique chemical and physical properties of the isoxazole ring extend its utility beyond medicine. Future research will see isoxazole scaffolds being increasingly integrated into other cutting-edge scientific disciplines.

Materials Science: Isoxazole derivatives are being investigated for their potential use in organic electronics, such as in the development of new semiconductors and liquid crystals. researchgate.net Their rigid, aromatic structure and tunable electronic properties make them attractive building blocks for advanced materials.

Bioorthogonal Chemistry: This field involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.gov The stability and unique reactivity of the isoxazole ring make it a candidate for use as a component in bioorthogonal probes for cellular imaging, diagnostics, and targeted drug delivery. ru.nlnih.gov

Agrochemicals: The isoxazole scaffold is already present in commercial herbicides and insecticides. semanticscholar.org Future research, aided by AI and high-throughput screening, will focus on developing new, more effective, and environmentally safer agrochemicals to protect crops and improve food security.

Tissue Engineering: AI-driven innovations are being used to design and optimize scaffolds for tissue regeneration. nih.govresearchgate.net Functionalized isoxazoles could be incorporated into biomaterials to provide specific signals to cells or to act as controlled-release depots for therapeutic agents within these scaffolds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-5-(4-methoxyphenyl)isoxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes using hypervalent iodine catalysts (e.g., PhI(OAc)₂) under mild conditions, yielding 67%–70% purity . Alternative methods include ketone addition reactions with hydroxylamine hydrochloride, followed by heterocyclization to form the isoxazole ring . Optimization involves adjusting catalyst loading (e.g., Preyssler’s heteropolyacid for greener synthesis), temperature (room temperature to 80°C), and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The absence of starting material signals (e.g., C-Br at 65–30 ppm in ¹³C NMR) confirms successful cyclization .

- IR : Key peaks include C=N imine (1607–1610 cm⁻¹) and C-O isoxazole (168–170 cm⁻¹). Absence of carbonyl peaks (e.g., 220–190 ppm) rules out unreacted intermediates .

- HRMS : Exact mass matching the molecular formula (e.g., C₁₀H₉NO₃) validates purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) to avoid inhalation/contact, as isoxazole derivatives may exhibit undefined toxicity. Store in airtight containers away from light and heat (<25°C). In case of exposure, rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. How does the substitution pattern on the isoxazole ring influence inhibitory activity against glutathione reductase (GR), and what structural modifications enhance potency?

- Methodological Answer : Para-substituted electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) reduce IC₅₀ values for GR inhibition (e.g., 0.059 mM for 3-(4-Cl-phenyl) vs. 0.126 mM for 3-(4-F-phenyl)) . To enhance potency, introduce substituents at the 3- and 5-positions via nucleophilic aromatic substitution or Suzuki coupling, followed by enzyme inhibition assays (e.g., NADPH oxidation monitoring) .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives in drug design?

- Methodological Answer :